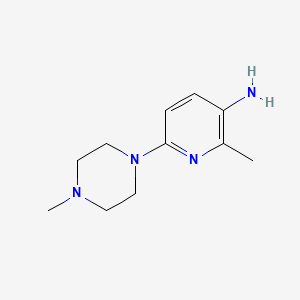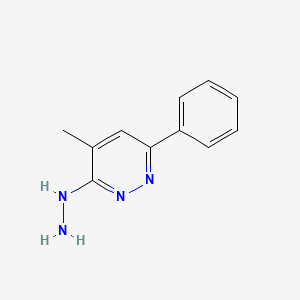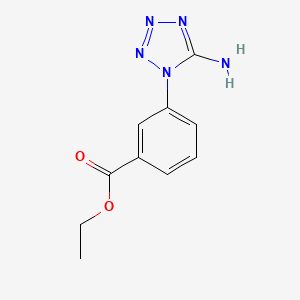
1-(1,3-Oxazol-4-yl)propan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . Various methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .
Molecular Structure Analysis
Oxazoles contain two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities . Various transformations of the resulting 4-cyanooxazoles have also been demonstrated .
Aplicaciones Científicas De Investigación
Novel Synthetic Approaches
A consecutive three-component synthesis of oxazoles using propargyl amine and acid chlorides demonstrates innovative approaches in heterocyclic chemistry, showcasing the utility of 1-(1,3-oxazol-4-yl)propan-1-amine hydrochloride in synthesizing complex molecules through an amidation-coupling-cycloisomerization sequence (Merkul & Müller, 2006). This method underscores the chemical's versatility in forming bioactive and functional materials, including highly functionalized 4-aminooxazoles, via an efficient intermolecular formal [3+2]-dipolar cycloaddition facilitated by gold catalysis (Gillie, Reddy, & Davies, 2016).
Advancements in Energetic Materials
The synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives, which combine oxadiazole rings, highlights the role of oxazole derivatives in creating insensitive energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, suggesting their potential in safer and more stable energetic materials (Yu et al., 2017).
Contributions to Ligand Design
The conversion of a chiral amino alcohol into an enantiomerically pure phosphorus-containing oxazoline, and its application as an efficient ligand in palladium-catalyzed enantioselective allylic amination reactions, demonstrate the potential of oxazole derivatives in ligand design. This utilization underscores the chemical's flexibility and effectiveness in facilitating high-precision synthetic transformations (Sudo & Saigo, 1997).
Environmental Sensing Applications
The synthesis of a metal-organic framework based on a Eu4(OH)2 cluster with Lewis basic triazole sites for the detection of organic amines highlights the environmental and health monitoring potential of oxazole derivatives. This framework demonstrates sensitive luminescence quenching responses to various organic amines, pointing towards applications in detecting harmful substances in the environment (Wang et al., 2022).
Direcciones Futuras
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Oxazole derivatives show different biological activities such as antibacterial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities, etc . Therefore, the synthesis and study of new oxazole derivatives, including “1-(1,3-Oxazol-4-yl)propan-1-amine;hydrochloride”, is a promising area for future research.
Propiedades
IUPAC Name |
1-(1,3-oxazol-4-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-2-5(7)6-3-9-4-8-6;/h3-5H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERBOMIVMPPJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=COC=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}hexanoic acid](/img/structure/B2700952.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2700956.png)


![3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B2700960.png)


![3-[(benzylcarbamoyl)amino]-N-(3-acetamidophenyl)propanamide](/img/no-structure.png)

![2-[3'-(3-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2700968.png)


![1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2700974.png)
